3-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
3-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound featuring a unique structure with potential applications in various scientific fields. This compound consists of benzothiazole and benzothiophene units, linked by a carboxamide group and further modified with chlorine and difluoromethoxy substituents. Its distinct molecular framework suggests versatile chemical behavior and reactivity, making it an interesting subject for research in chemistry and related disciplines.
Properties
IUPAC Name |
3-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF2N2O2S2/c18-13-9-3-1-2-4-11(9)25-14(13)15(23)22-17-21-10-6-5-8(24-16(19)20)7-12(10)26-17/h1-7,16H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBESWKGAQSFLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves a multi-step process:
Formation of Benzothiazole and Benzothiophene Cores: : The starting materials might include commercially available 1,3-benzothiazol-2-amine and 1-benzothiophene-2-carboxylic acid.
Coupling Reaction: : These cores undergo coupling via an amide bond formation, typically through a condensation reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an aprotic solvent.
Substitution Reactions: : Introduction of the chloro and difluoromethoxy groups is achieved through selective halogenation and methylation reactions. Chlorination can be done using thionyl chloride or phosphorus pentachloride, while difluoromethoxy groups are introduced via nucleophilic substitution using appropriate difluoromethoxy intermediates.
Industrial Production Methods: : For large-scale production, optimization of reaction conditions such as temperature, solvent choice, and reagent concentration is crucial. Catalysis and continuous flow methods can be employed to enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation reactions at the benzothiazole or benzothiophene rings, often leading to sulfoxides or sulfones. Reduction reactions may involve the reduction of the carboxamide group.
Substitution Reactions: : It can participate in nucleophilic and electrophilic substitution reactions, particularly on the benzene rings and at the positions bearing chlorine or methoxy groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and other peracids.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: : Reagents like sodium methoxide for nucleophilic substitution, and electrophilic reagents such as bromine or iodine for halogenation.
Major Products
Oxidation: : Formation of corresponding sulfoxides or sulfones.
Reduction: : Reduced carboxamide derivatives.
Substitution: : Products with functional group replacements on the aromatic rings.
Scientific Research Applications
3-chloro-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide finds applications across several fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: : Investigated for its pharmacological properties, possibly acting on specific receptors or enzymes.
Industry: : Utilized in the production of specialty chemicals and advanced materials due to its unique structural characteristics.
Mechanism of Action
The compound's mechanism of action largely depends on its interaction with specific molecular targets. Potential pathways include:
Binding to Proteins: : It may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites.
Signal Transduction: : It could influence cellular signaling pathways by interacting with receptors or intracellular signaling molecules.
Comparison with Similar Compounds
Similar compounds include:
3-chloro-N-[6-(methoxy)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide: : Differing in the presence of a methoxy group instead of a difluoromethoxy group.
N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide: : Lacking the chloro substituent.
3-chloro-N-[1,3-benzothiazol-2-yl]-1-benzothiophene-2-carboxamide: : Lacking the difluoromethoxy group.
Uniqueness: : The presence of both chloro and difluoromethoxy groups in the compound introduces unique steric and electronic properties, potentially influencing its reactivity and interaction with biological targets more distinctly compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
